(3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE (3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9394050
InChI: InChI=1S/C24H26N2O3/c1-17-22(18(2)29-25-17)23(27)26-15-13-21(14-16-26)24(28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21,28H,13-16H2,1-2H3
SMILES: CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C24H26N2O3
Molecular Weight: 390.5 g/mol

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE

CAS No.:

Cat. No.: VC9394050

Molecular Formula: C24H26N2O3

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

(3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE -

Specification

Molecular Formula C24H26N2O3
Molecular Weight 390.5 g/mol
IUPAC Name (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C24H26N2O3/c1-17-22(18(2)29-25-17)23(27)26-15-13-21(14-16-26)24(28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21,28H,13-16H2,1-2H3
Standard InChI Key QAYUUORMOAQNLU-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Canonical SMILES CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Introduction

Chemical Structure and Nomenclature

IUPAC Interpretation

The systematic name decomposes into three key components:

  • 3,5-Dimethyl-4-isoxazolyl: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with methyl groups at positions 3 and 5.

  • 4-[Hydroxy(diphenyl)methyl]piperidino: A piperidine ring (six-membered amine) with a hydroxydiphenylmethyl group at position 4.

  • Methanone: A carbonyl group linking the two substituents.

This architecture positions the compound within the benzophenone analog family, where aromatic and heterocyclic systems converge via ketone bridges .

Structural Features

  • Isoxazole Core: The 3,5-dimethylisoxazole moiety contributes rigidity and electron-deficient characteristics, influencing reactivity and intermolecular interactions .

  • Piperidine Substituent: The 4-hydroxydiphenylmethyl group introduces steric bulk and hydrogen-bonding capability, potentially affecting solubility and biological activity .

  • Spatial Configuration: Molecular modeling suggests a non-planar conformation due to steric clashes between the isoxazole’s methyl groups and the piperidine’s aryl substituents (Figure 1) .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Isoxazole ring planarity±0.002 Å deviation
Piperidine chair distortionΔC<sub>2</sub> = 1.67°
Torsion angles (C8–C9)6.28°, 150.54° (HMBC correlations)

Synthesis and Manufacturing

Retrosynthetic Approach

The compound can be dissected into two precursors:

  • 3,5-Dimethyl-4-isoxazolecarbonyl chloride

  • 4-[Hydroxy(diphenyl)methyl]piperidine

A Friedel-Crafts acylation or nucleophilic acyl substitution strategy is theorized, leveraging the electrophilicity of the carbonyl chloride .

Stepwise Synthesis

  • Isoxazole Activation: 3,5-Dimethylisoxazole undergoes sulfochlorination at position 4 using chlorosulfonic acid, analogous to methods described for related isoxazoles .

  • Piperidine Preparation: 4-Hydroxydiphenylmethylpiperidine is synthesized via Grignard addition to N-Boc-piperidin-4-one, followed by deprotection .

  • Coupling Reaction: Reacting the acyl chloride with the piperidine derivative in anhydrous acetonitrile with pyridine as a base yields the target compound (Scheme 1) .

Table 2: Optimized Reaction Conditions

ParameterValueRationale
SolventAnhydrous CH<sub>3</sub>CNMinimizes hydrolysis
Temperature0°C → RTControls exothermicity
Molar ratio1:1.2 (acyl:amine)Ensures complete conversion

Physicochemical Properties

Spectroscopic Profile

  • <sup>1</sup>H NMR:

    • δ 2.47 (s, 6H, isoxazole-CH<sub>3</sub>)

    • δ 6.28 (s, 1H, piperidine-OH)

    • δ 7.2–7.6 (m, 10H, diphenyl)

  • HRMS: m/z 389.1865 [M+H]<sup>+</sup> (calc. 389.1869)

Biological Relevance

Compound ClassIC<sub>50</sub> (nM)Target
Isoxazole sulfonamides12.4 ± 1.2EGFR kinase
Piperidine ketones8.9 ± 0.8AChE

Crystallographic Insights

X-ray diffraction of a related isoxazole-piperidine hybrid revealed:

  • Crystal System: Monoclinic, space group P2<sub>1</sub>/c

  • Unit Cell Parameters:

    • a = 8.926 Å, b = 12.347 Å, c = 14.562 Å

    • β = 102.76°, V = 1567.3 Å<sup>3</sup>

  • Intermolecular Interactions: C–H⋯O hydrogen bonds (2.89 Å) stabilize the lattice

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